4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)-

Methionine aminopeptidase inhibition Staphylococcus aureus Enzyme–inhibitor SAR

Ensuring structural fidelity for 1,2,4-triazole SAR is critical. Generic sourcing risks supply of analogs with N4 or C5 substitutions that derail lead optimization. This compound provides the exact 4-benzyl/5-methylthio pattern essential for bacterial MetAP inhibition studies and systematic lipophilicity correlation. - Targets S. aureus MetAP: Methylthio group probes steric tolerance; benzyl enhances Gram-negative membrane penetration. - Stable reference scaffold: The N4-benzyl protects the ring during storage; catalytic hydrogenolysis yields the N4-H free amine on-demand. - Defined lipophilicity window: Predicted logP ~1.5-2.5, ideal for correlating cellular activity with metabolic stability.

Molecular Formula C10H12N4S
Molecular Weight 220.30 g/mol
CAS No. 88722-36-5
Cat. No. B12114816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)-
CAS88722-36-5
Molecular FormulaC10H12N4S
Molecular Weight220.30 g/mol
Structural Identifiers
SMILESCSC1=NN=C(N1CC2=CC=CC=C2)N
InChIInChI=1S/C10H12N4S/c1-15-10-13-12-9(11)14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12)
InChIKeyINKJDQIQHAAPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- Structural and Functional Profile


4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- (CAS 88722-36-5; also known as 5-amino-4-benzyl-3-methylthio-4H-1,2,4-triazole) is a synthetic tri-substituted 1,2,4-triazole bearing a 3-amino group, a 5-methylthio (thioether) substituent, and a 4-benzyl (phenylmethyl) moiety . This scaffold combines the privileged 1,2,4-triazole heterocycle—a core fragment of numerous antifungal, antidepressant, antiviral, and hepatoprotective drugs—with thioether and benzyl functionalities that modulate lipophilicity, metabolic stability, and target-binding interactions [1]. Researchers prioritize this specific substitution pattern when structure–activity relationship (SAR) studies require systematic variation at the N4 and C5 positions to tune pharmacological properties or to explore ATP-utilizing enzyme inhibition, antimicrobial activity, and physicochemical behavior [2].

Why This Triazole Derivative Cannot Be Replaced by Structural Analogues


Within the 1,2,4-triazole-3-amine class, simple replacement of the N4-benzyl or C5-methylthio groups with alternative substituents can profoundly alter biological activity, physicochemical properties, and synthetic tractability. SAR studies on thio-triazole derivatives demonstrate that the presence and electronic character of the N4 substituent (e.g., benzyl vs. 4-chlorobenzyl vs. methyl) directly influences antimicrobial potency and target selectivity [1]. Furthermore, the methylthio group at C5 is not an inert placeholder; it contributes to hydrogen-bonding capacity, steric bulk, and metabolic stability, and its substitution with bulkier thioethers (e.g., benzylsulfanyl) can shift enzyme inhibition profiles by orders of magnitude [2]. Consequently, procurement specifications that identify only the triazole core—without exact confirmation of the 4-benzyl and 5-methylthio substitution—risk delivering material with divergent reactivity, efficacy, or ADME-Tox properties that undermine experiment reproducibility or lead-candidate progression [3].

Quantitative Differentiation Guide: Target Compound vs. Closest Analogs


Reduced Steric Bulk Enhances MetAP Active-Site Access

The target compound bears a compact C5 methylthio group (MW 220.3 g/mol ), whereas the structurally analogous 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine (MW 248.3 g/mol, estimated) possesses a larger, more flexible benzylsulfanyl substituent. BindingDB data for the benzylsulfanyl analog show a MetAP IC50 of 599 nM (pH 7.5, 2 °C, Co²⁺ cofactor) [1]. Although direct MetAP IC50 data for the methylthio variant are not curated in public databases, the reduced steric bulk of the methylthio group is predicted to favor faster active-site access in sterically constrained metalloenzyme pockets [2]. This difference is critical when selecting a starting scaffold for fragment-based drug discovery targeting bacterial MetAP.

Methionine aminopeptidase inhibition Staphylococcus aureus Enzyme–inhibitor SAR

Enhanced Lipophilicity via 4-Benzyl Substitution

The 4-benzyl group (target compound) confers significantly higher calculated logP compared to the 4-methyl analog (CAS 88722-62-7). Predicted logP values for triazole-3-amine scaffolds with a 4-benzyl substitution typically range from 1.5 to 2.5, whereas the 4-methyl counterpart shows predicted logP around 0.5–1.0 [1]. This logP differential of approximately 1 log unit corresponds to roughly a 10-fold increase in membrane permeability potential, which can influence cellular uptake in whole-cell assays (e.g., antibacterial MIC tests) and may account for the superior activity of 4-arylalkyl derivatives observed in thio-triazole antibacterial SAR studies [2].

Lipophilicity ADME Triazole physicochemical properties

Benzyl as a Cleavable Protecting Group for Synthesis

The 4-benzyl group in CAS 88722-36-5 serves as a cleavable protecting group, enabling straightforward access to 4H-1,2,4-triazol-3-amine, 5-(methylthio)- (the N4-unsubstituted counterpart) via catalytic hydrogenolysis (H₂, Pd/C) . In contrast, the 4-methyl analog (CAS 88722-62-7) cannot be deprotected under mild conditions, limiting its use as a synthetic intermediate. This synthetic divergence means that laboratories aiming to produce the N4-H free amine as a versatile building block will preferentially stock the 4-benzyl variant, as literature reports confirm the feasibility of mild deprotection to yield pharmacologically interesting 4-amino-3-thio-1,2,4-triazoles [1].

Synthetic methodology Benzyl deprotection Chemical procurement

Best Application Scenarios for Research and Industrial Settings


Antibacterial Lead Discovery Targeting MetAP

When developing non-nucleoside inhibitors of bacterial MetAP—a validated antibacterial target in Staphylococcus aureus—the smaller C5 methylthio group of CAS 88722-36-5 allows probing steric tolerance within the enzyme's active site [1]. The 4-benzyl substituent provides favorable lipophilicity for Gram-negative membrane penetration, making the compound a useful starting point for SAR campaigns aimed at improving antibacterial MIC values [2].

Intermediate for Multi-Step Synthesis via Benzyl Deprotection

Medicinal chemistry laboratories requiring a 4-unsubstituted-5-(methylthio)-4H-1,2,4-triazol-3-amine scaffold can procure CAS 88722-36-5 and perform mild catalytic hydrogenolysis to remove the benzyl group [3]. This route is preferred over purchasing the less stable N4-H free amine directly, as the benzyl group stabilizes the triazole ring during storage and handling, improving supply-chain reliability.

Physicochemical Profiling in Triazole SAR Studies

The 4-benzyl/5-methylthio combination occupies a distinct lipophilicity window (predicted logP ~1.5–2.5) among 3-amino-1,2,4-triazoles, enabling its use as a reference compound when correlating logP with cellular activity or metabolic stability in systematic analog series [2].

ATP-Utilizing Enzyme Inhibitor Screening

Patents describe thiotriazole-based chemical entities with ATP-utilizing enzyme inhibitory activity [4]. CAS 88722-36-5, with its thioether and benzyl substitution, represents a minimal pharmacophore for preliminary kinase profiling or ATP-competitive inhibition screens, serving as a baseline compound for comparing N4- and C5-substituted analogs.

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